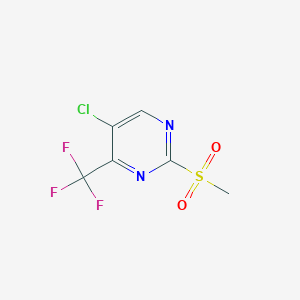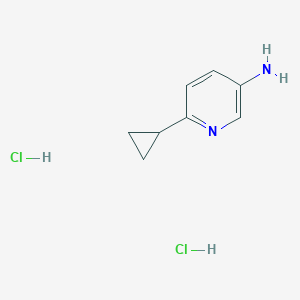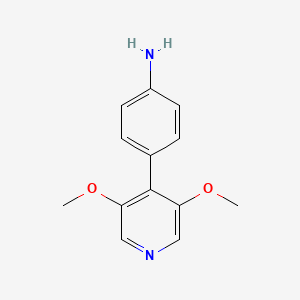
(2-Methyl-1,6-naphthyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-1,6-naphthyridin-3-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a naphthyridine ring system with a methyl group at the second position and a hydroxymethyl group at the third position. The naphthyridine core is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,6-naphthyridin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired naphthyridine compound in moderate to high yields (62-88%).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
(2-Methyl-1,6-naphthyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The naphthyridine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The methyl and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Methyl-1,6-naphthyridin-3-yl)carboxylic acid.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of various substituted naphthyridine derivatives.
科学研究应用
(2-Methyl-1,6-naphthyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
作用机制
The mechanism of action of (2-Methyl-1,6-naphthyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, disrupting their normal function and leading to cell death in microbial or cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes and interference with cellular signaling pathways .
相似化合物的比较
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with similar biological activities.
2,7-Naphthyridine: Known for its antimicrobial and anticancer properties.
1,5-Naphthyridine: Exhibits a range of pharmacological activities, including anti-inflammatory and analgesic effects.
Uniqueness
(2-Methyl-1,6-naphthyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the third position enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
属性
IUPAC Name |
(2-methyl-1,6-naphthyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-9(6-13)4-8-5-11-3-2-10(8)12-7/h2-5,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIWCUDYADTHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NC=CC2=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)


![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)


![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)




![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)
